molecular formula C19H19ClN4O B10998181 N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10998181
M. Wt: 354.8 g/mol
InChI Key: GDSKVLYFVBCWDY-UHFFFAOYSA-N
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Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbazole moiety and a cyclopenta[c]pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the carbazole derivative, followed by the construction of the cyclopenta[c]pyrazole ring through cyclization reactions. The final step involves the coupling of the two moieties under specific reaction conditions, such as the use of coupling agents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combined carbazole and cyclopenta[c]pyrazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H19ClN4O/c20-10-7-8-14-13(9-10)11-3-1-6-16(17(11)21-14)22-19(25)18-12-4-2-5-15(12)23-24-18/h7-9,16,21H,1-6H2,(H,22,25)(H,23,24)

InChI Key

GDSKVLYFVBCWDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=NNC5=C4CCC5

Origin of Product

United States

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